molecular formula C24H15Cl2N3O3S B14954707 (2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B14954707
M. Wt: 496.4 g/mol
InChI Key: VHSWTZFICVWFGM-CIAFOILYSA-N
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Description

(2E)-2-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound that features a unique combination of furan, thiazolo, and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolo intermediates, followed by their condensation under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2E)-2-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Properties

Molecular Formula

C24H15Cl2N3O3S

Molecular Weight

496.4 g/mol

IUPAC Name

(2E)-2-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C24H15Cl2N3O3S/c1-13-2-4-14(5-3-13)10-19-22(30)27-24-29(28-19)23(31)21(33-24)12-16-7-9-20(32-16)15-6-8-17(25)18(26)11-15/h2-9,11-12H,10H2,1H3/b21-12+

InChI Key

VHSWTZFICVWFGM-CIAFOILYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)/SC3=NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)SC3=NC2=O

Origin of Product

United States

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